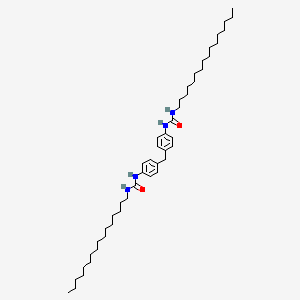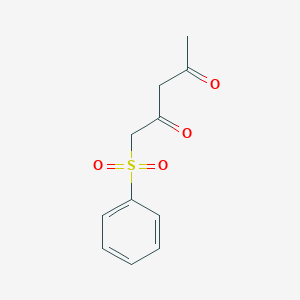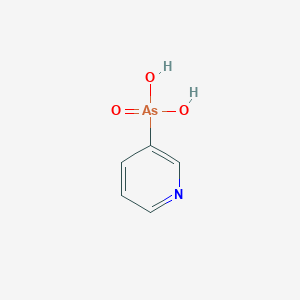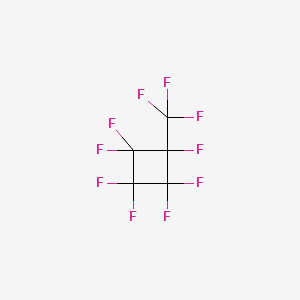
Cyclobutane, heptafluoro(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with heptafluoro and trifluoromethyl groups. The presence of multiple fluorine atoms imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of cyclobutane, heptafluoro(trifluoromethyl)- typically involves [2 + 2] cycloaddition reactions . This method is widely used for synthesizing cyclobutane derivatives due to its efficiency and versatility. The reaction conditions often include the use of photochemical or thermal activation to facilitate the cycloaddition process. Industrial production methods may involve the use of specialized catalysts and controlled environments to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Cyclobutane, heptafluoro(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Photochemical Reactions: The compound is known to participate in photochemical reactions, which can lead to the formation of various products depending on the reaction conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Cyclobutane, heptafluoro(trifluoromethyl)- has several applications in scientific research, including:
Mecanismo De Acción
The mechanism by which cyclobutane, heptafluoro(trifluoromethyl)- exerts its effects is primarily related to its ability to participate in various chemical reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to interact with different molecular targets. The pathways involved in its reactions often include radical intermediates and the formation of stable fluorinated products .
Comparación Con Compuestos Similares
Cyclobutane, heptafluoro(trifluoromethyl)- can be compared to other fluorinated cyclobutanes, such as:
Octafluorocyclobutane: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Hexafluoro-bis(trifluoromethyl)cyclobutane: This compound contains two trifluoromethyl groups, which further enhances its stability and reactivity compared to cyclobutane, heptafluoro(trifluoromethyl)-.
The uniqueness of cyclobutane, heptafluoro(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical properties and makes it valuable for various applications.
Propiedades
Número CAS |
5187-89-3 |
|---|---|
Fórmula molecular |
C5F10 |
Peso molecular |
250.04 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4-heptafluoro-4-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C5F10/c6-1(5(13,14)15)2(7,8)4(11,12)3(1,9)10 |
Clave InChI |
ZVXOHSHODRJTCP-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
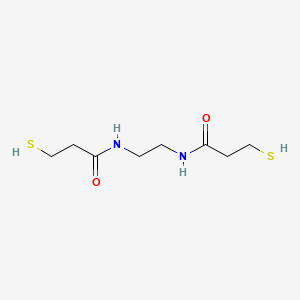
![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)

![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)
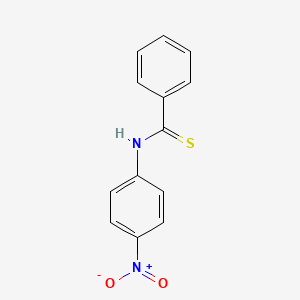
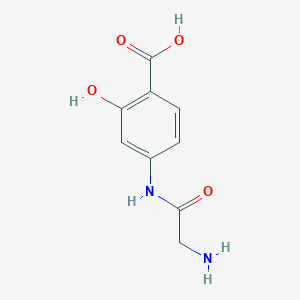

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)
